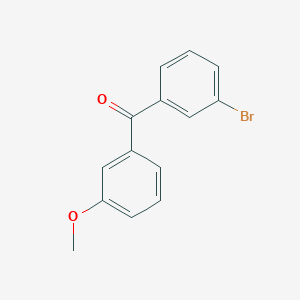

3-Bromo-3'-methoxybenzophenone

Übersicht

Beschreibung

3-Bromo-3’-methoxybenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 3’-position on the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-3’-methoxybenzophenone can be synthesized through the reaction of 3-bromobenzoyl chloride with 3-methoxyphenylmagnesium bromide . Another method involves the reaction of 3-Bromoanisole with phenylboronic acid in the presence of a palladium catalyst to form 3-Bromo-3’-methoxybiphenyl, which is then reacted with benzoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production methods for 3-Bromo-3’-methoxybenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-3’-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Intermediate in Organic Synthesis:

- Utilized as a building block for synthesizing complex organic molecules.

- Acts as an intermediate in the production of various substituted benzophenones, which are important in organic chemistry.

- Photocatalysis:

Biology

- Biological Activity:

- Antimicrobial Studies:

Medicine

- Drug Development:

- Skin Penetration Studies:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Photocatalytic Applications

Research highlighted the role of benzophenone derivatives in photocatalytic reactions under UV light. The study demonstrated that this compound could effectively facilitate reactions leading to environmentally friendly chemical processes .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as an intermediate for complex organic compounds |

| Biology | Antimicrobial Activity | Significant inhibition against bacterial strains |

| Medicine | Drug Development | Potential candidate for cancer therapy |

Wirkmechanismus

The mechanism of action of 3-Bromo-3’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-3’-hydroxybenzophenone

- 3-Bromo-3’-methylbenzophenone

- 3-Bromo-3’-ethoxybenzophenone

Comparison: 3-Bromo-3’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where these properties are advantageous.

Biologische Aktivität

3-Bromo-3'-methoxybenzophenone (CAS No. 750633-66-0) is a benzophenone derivative that has garnered attention due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a benzophenone backbone. This configuration is essential for its biological activity, as the presence of electron-withdrawing groups can enhance its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors.

Key Mechanisms Include:

- Enzyme Inhibition: The compound can bind to active sites of enzymes, leading to competitive or non-competitive inhibition. This disrupts normal catalytic activities, impacting metabolic pathways.

- Oxidative Stress Induction: It can induce the production of reactive oxygen species (ROS), which may lead to oxidative damage and activate stress response pathways.

- Gene Expression Modulation: The compound influences transcription factors and epigenetic markers, affecting cellular metabolism and function.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against specific pathogens, although detailed studies are required to confirm efficacy .

- Cytotoxicity: The compound demonstrates cytotoxic effects in various cell lines, which are dose-dependent. Higher concentrations have been linked to hepatotoxicity and nephrotoxicity in animal models.

- Genotoxicity: There are indications that this compound may cause genetic damage, as evidenced by its interactions with DNA and RNA.

Study 1: Cytotoxic Effects in Animal Models

In a controlled study involving F344/N rats, varying doses of this compound were administered to assess toxicity levels. Results indicated that at low doses, the compound exhibited minimal toxicity; however, higher doses resulted in significant liver and kidney damage, characterized by increased organ weights and histopathological changes .

Study 2: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various benzophenone derivatives, including this compound. Results showed selective activity against certain bacterial strains, suggesting its potential use as a lead compound for developing new antimicrobial agents .

Biochemical Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes, which convert it into various hydroxylated metabolites. These metabolites can further interact with other metabolic enzymes, influencing overall metabolic flux within cells.

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQLWOJNDBFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373706 | |

| Record name | 3-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-66-0 | |

| Record name | 3-Bromo-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.